molecular formula C16H19NO3 B2505212 5,7-Dimethyl-4-(morpholin-4-ylmethyl)chromen-2-one CAS No. 847364-88-9

5,7-Dimethyl-4-(morpholin-4-ylmethyl)chromen-2-one

Cat. No. B2505212
CAS RN: 847364-88-9
M. Wt: 273.332
InChI Key: XANPGCNPAQFXDH-UHFFFAOYSA-N
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Description

The compound 5,7-Dimethyl-4-(morpholin-4-ylmethyl)chromen-2-one is a heterocyclic chemical that features a chromen-2-one (coumarin) core structure with additional functional groups that include methyl groups and a morpholine ring. This compound is of interest due to its potential applications in medicinal chemistry and as a building block for more complex chemical entities.

Synthesis Analysis

The synthesis of related chromen-2-one derivatives often involves the treatment of precursor molecules under specific conditions to form the desired coumarin scaffold. For instance, an efficient method for synthesizing pyrimidine-trione derivatives with a chromen-4-ylidene moiety has been developed using a domino sequence of Michael addition, cyclization, and aerial oxidation . Similarly, the synthesis of a mannich base related to the compound of interest was achieved under microwave irradiation conditions, starting from a benzofuran-carbonyl-chromene-2-one and morpholine . These methods highlight the versatility of chromen-2-one derivatives in chemical synthesis.

Molecular Structure Analysis

The molecular structure of chromen-2-one derivatives can be quite complex, with various substituents influencing the overall geometry and properties of the molecule. For example, the crystal structure of a dimethyl chromen-4-ylmethyl-pyrrolidine-dione showed a planar pyrrolidine ring rotated with respect to the coumarin moiety, with hydrogen bonds and pi-pi stacking interactions stabilizing the packing of layers . This suggests that the molecular structure of 5,7-Dimethyl-4-(morpholin-4-ylmethyl)chromen-2-one would also exhibit specific conformational features and intermolecular interactions.

Chemical Reactions Analysis

Chromen-2-one derivatives can undergo various chemical reactions, which can be utilized to synthesize a wide range of heterocyclic compounds. For instance, chromen-3-yl-oxadiazoles were synthesized by reacting with different amines, including morpholine, to yield substituted chromones . Additionally, the use of allyl protecting groups has been shown to be crucial in the synthesis of chromen-8-yl triflate, a precursor for kinase inhibitors . These reactions demonstrate the reactivity of the chromen-2-one core and its potential for further functionalization.

Physical and Chemical Properties Analysis

The physical and chemical properties of chromen-2-one derivatives are influenced by their molecular structure. For example, the crystal structure of a morpholine-carbodithioate chromene compound revealed specific dihedral angles and conformations, which are likely to affect its solubility, melting point, and other physical properties . The presence of methyl groups and a morpholine ring in 5,7-Dimethyl-4-(morpholin-4-ylmethyl)chromen-2-one would contribute to its lipophilicity and potential interactions with biological targets.

Scientific Research Applications

Synthesis and Chemical Properties

5,7-Dimethyl-4-(morpholin-4-ylmethyl)chromen-2-one is involved in various synthetic and chemical property studies. For instance, the synthesis of 3-[5-(Morpholinomethyl/Piperidinomethyl/Pyrrolidinemethyl)-1,2,4-oxadiazol-3-yl]-4H-chromones showcases the reaction of chloromethyl-chromen-oxadiazole with morpholine, indicating the versatility of chromen-2-one derivatives in producing compounds with potential biological activity (Rao et al., 2014). Additionally, the judicious application of allyl protecting groups in the synthesis of DNA-dependent protein kinase inhibitors further demonstrates the compound's role in synthesizing key precursors for medicinal chemistry (Aristegui et al., 2006).

Crystal Structure Analysis

The crystal structure analysis of chromen derivatives, such as (7-fluoro-2-oxo-2H-chromen-4-yl)methyl morpholine-4-carbodithioate, provides insights into the molecular conformation and interactions, essential for understanding the compound's chemical behavior and potential for drug design (Anitha et al., 2015).

Biological Activity

Research into chromen-2-one derivatives extends into biological activities, such as the inhibition of DNA-dependent protein kinase, crucial for understanding the therapeutic potential of these compounds in cancer treatment and other diseases. Studies like the discovery of potent chromen-4-one inhibitors of DNA-PK using a small-molecule library approach underline the significance of these compounds in developing new therapeutic agents (Hardcastle et al., 2005).

Antifungal Activity

Compounds like 2-(2-oxo-morpholin-3-yl)-acetamide derivatives have been identified as broad-spectrum antifungal agents, indicating the potential of chromen-2-one derivatives in antifungal drug development. Such studies highlight the compound's utility in addressing fungal infections, offering insights into mechanism of action and therapeutic applications (Bardiot et al., 2015).

Photophysical and Electrochemical Properties

Investigations into the photophysical and electrochemical properties of chromen-2-one derivatives, such as their use in dye-sensitized solar cells, reveal the compound's potential in renewable energy technologies. Studies on co-sensitization with near-IR absorbing cyanine dye to improve photoelectric conversion efficiency exemplify the broader applicability of these compounds beyond pharmaceuticals, demonstrating their role in advancing solar energy conversion technologies (Wu et al., 2009).

properties

IUPAC Name

5,7-dimethyl-4-(morpholin-4-ylmethyl)chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO3/c1-11-7-12(2)16-13(9-15(18)20-14(16)8-11)10-17-3-5-19-6-4-17/h7-9H,3-6,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XANPGCNPAQFXDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=CC(=O)OC2=C1)CN3CCOCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301322082
Record name 5,7-dimethyl-4-(morpholin-4-ylmethyl)chromen-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301322082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

37.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26665953
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

5,7-Dimethyl-4-(morpholin-4-ylmethyl)chromen-2-one

CAS RN

847364-88-9
Record name 5,7-dimethyl-4-(morpholin-4-ylmethyl)chromen-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301322082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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